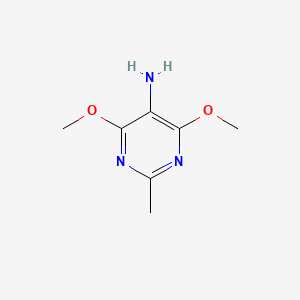

4,6-Dimethoxy-2-methylpyrimidin-5-amine

描述

4,6-Dimethoxy-2-methylpyrimidin-5-amine is an organic compound with the molecular formula C7H11N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-methylpyrimidin-5-amine typically involves the reaction of 2-methylpyrimidine with methoxy groups at the 4 and 6 positions. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反应分析

Nucleophilic Substitution at the Pyrimidine Ring

The electron-rich pyrimidine ring undergoes substitution reactions under specific conditions. Methoxy groups at positions 4 and 6 direct reactivity toward electrophilic substitution, while the amino group at position 5 participates in nucleophilic reactions.

Key Reactions:

Research Findings :

- Chlorination with POCl₃ selectively replaces methoxy groups with chlorine atoms, forming dichlorinated derivatives .

- Alkylation at the amino group proceeds efficiently with methyl iodide, retaining the pyrimidine ring integrity .

Oxidation and Reduction Reactions

The methyl group at position 2 and the amino group at position 5 are susceptible to redox transformations.

Oxidation Pathways:

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | 5-Amino-4,6-dimethoxy-2-carboxypyrimidine | Low yield (35%) due to overoxidation |

| H₂O₂, Fe³⁺ catalyst | Acetic acid, RT | 5-Amino-4,6-dimethoxy-2-hydroxymethylpyrimidine | Selective oxidation of methyl group |

Reduction Pathways :

- Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine derivative but risks deamination .

Condensation and Cyclization Reactions

The amino group participates in condensation with carbonyl compounds to form heterocyclic systems.

Example Reactions:

- With acetyl chloride : Forms a Schiff base intermediate, which cyclizes to yield imidazopyrimidine derivatives under acidic conditions .

- With malonic acid derivatives : Condensation generates fused pyrimidine systems, such as pteridines, under basic conditions .

Key Data :

Biological Activity and Functionalization

Functionalized derivatives exhibit biological activity, driving research into tailored modifications:

Mechanistic Insight :

- Dichlorinated analogs show enhanced bioactivity due to increased electrophilicity and membrane permeability .

Synthetic Methodologies and Optimization

Recent advances focus on improving reaction efficiency and selectivity:

Vilsmeier-Haack-Arnold Reaction:

科学研究应用

Scientific Research Applications

Agrochemical Intermediates: 4,6-Dimethoxy-2-methylpyrimidin-5-amine is used in synthesizing pesticide intermediates and environmentally friendly pesticides like sulfonylurea herbicides. It has shown high herbicidal activity against monocotyledonous plants like Digitaria sanguinalis L. at concentrations of 100 mg/L and 50 mg/L in preliminary bioassays. The compound is synthesized using hydroquinone, 2-methylsulfonyl-4,6-disubstituted-pyrimidine, and chloroacetic ester as starting materials. It can also be prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) with potassium carbonate and a phase transfer catalyst (PTC), using dimethyl carbonate (DMC) instead of toxic reagents. Optimized conditions have achieved an 87.7% conversion of ADH and 40.5% selectivity toward this compound.

Drug Development: Due to its biological activity, this compound is being explored as a lead compound for developing new antiviral or anticancer drugs.

Organic Intermediates Synthesis: this compound is also utilized in the synthesis of various organic intermediates.

Chemical Properties and Reactions

This compound can undergo several chemical transformations:

- The compound can be used as a building block in synthesizing more complex molecules with specific biological activities.

- The amino group can be acylated, alkylated, or arylated to introduce new chemical functionalities.

- The methoxy groups can be modified or removed to alter the electronic and steric properties of the molecule.

Related Compounds

Structural analogs of this compound include various pyrimidine derivatives with different substituents at positions 2, 4, 5, and 6.

Additional Information

作用机制

The mechanism of action of 4,6-Dimethoxy-2-methylpyrimidin-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids, thereby affecting cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

4,6-Dimethoxy-2-methylpyrimidine: Lacks the amine group at the 5-position.

2-Methylpyrimidine: Lacks the methoxy groups at the 4 and 6 positions.

4,6-Dimethoxypyrimidine: Lacks the methyl group at the 2-position.

Uniqueness: 4,6-Dimethoxy-2-methylpyrimidin-5-amine is unique due to the presence of both methoxy groups and the amine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

生物活性

4,6-Dimethoxy-2-methylpyrimidin-5-amine is a pyrimidine derivative that has garnered interest for its diverse biological activities. This compound features two methoxy groups at positions 4 and 6, a methyl group at position 2, and an amino group at position 5, contributing to its unique chemical properties and potential therapeutic applications.

The molecular formula of this compound is . The compound can undergo various chemical transformations, including oxidation and substitution reactions, which are critical for its biological activity. Its mechanism of action primarily involves interactions with specific molecular targets such as enzymes and nucleic acids, potentially inhibiting their activity and affecting cellular processes.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. For instance, it has shown effectiveness against various bacterial strains.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In particular, it has been tested in vitro for its effects on cell cycle progression and apoptosis in cancer cell lines such as LNCaP and PC3. Notably, certain analogs demonstrated enhanced anti-proliferative effects compared to traditional chemotherapeutic agents .

- Antiviral Activity : The compound has also been explored for its potential antiviral properties. It may inhibit viral replication through mechanisms similar to those observed in other pyrimidine derivatives.

Study on Anticancer Activity

In a study examining the effects of pyrimidine derivatives on prostate cancer cells (LNCaP), treatment with this compound resulted in significant alterations in cell cycle dynamics. The percentage of apoptotic cells increased markedly after treatment, indicating the compound's potential as an anticancer agent .

Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against several bacterial strains, showing promising results comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Amino-4,6-dimethoxypyrimidine | Similar methoxy groups | Exhibits potent antiviral activity |

| 4,6-Dichloro-2-methylpyrimidin-5-amine | Chlorine substituents | Enhanced reactivity in nucleophilic substitutions |

| 5-Nitro-4,6-dimethoxypyrimidine | Nitro group at position 5 | Potential anti-tumor activity |

| 4-Methylthio-2-amino-pyrimidine | Thioether substitution | Increased lipophilicity |

This table highlights the versatility of pyrimidine derivatives in medicinal chemistry and their varying biological activities based on structural modifications.

属性

IUPAC Name |

4,6-dimethoxy-2-methylpyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-9-6(11-2)5(8)7(10-4)12-3/h8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUYKLGBDQYPCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)OC)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。